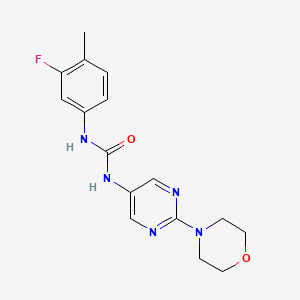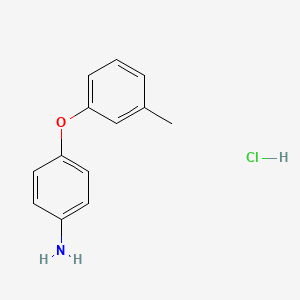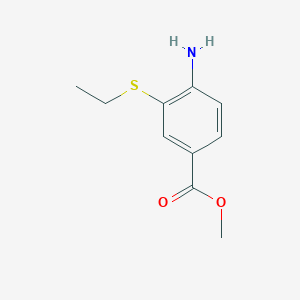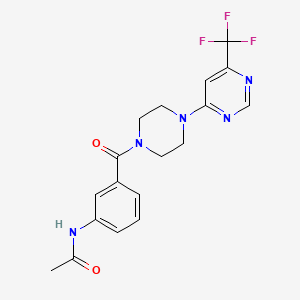![molecular formula C13H15N3 B2414628 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine CAS No. 2059917-84-7](/img/structure/B2414628.png)
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine, also known as JNJ-42153605, is a small molecule drug that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Heterocyclic Dyes Synthesis
A study by Karcı & Karcı (2008) describes the synthesis of novel heterocyclic amines which are useful in creating dyes. They demonstrate the process of diazotizing and coupling these amines to create distinctive dyes, which are characterized by their absorption spectra and solvatochromic behavior in various solvents (Karcı & Karcı, 2008).
Synthesis of Structurally Diverse Compounds
Limbach et al. (2009) report a Michael addition process involving primary amines, such as the one , to develop a range of 5-oxopiperazine-2-carboxylates. These compounds, acting as dipeptide mimics, offer a wide array of potential applications in various fields of chemistry and biochemistry (Limbach et al., 2009).
Antimicrobial Activity Studies
Behbehani et al. (2011) utilized 2-arylhdrazononitriles in synthesizing a variety of heterocyclic substances with notable antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Behbehani et al., 2011).
Antibacterial Compound Development
Frolova et al. (2011) discovered a multicomponent reaction involving 3-aminopyrazol-5-ones, leading to the formation of novel heterocyclic compounds with significant antibacterial properties. This research shows the potential utility of such compounds in medicinal chemistry (Frolova et al., 2011).
Crystal and Biological Activity Analysis
A study by Lu Jiu-fu et al. (2015) on the crystal structure of a related pyrazole compound demonstrated its moderate anticancer activity, indicating the potential of such structures in pharmacological research (Lu Jiu-fu et al., 2015).
Propriétés
IUPAC Name |
5-[(1R,2R)-2-methylcyclopropyl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3/t9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAZCFZYJSBEE-MWLCHTKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

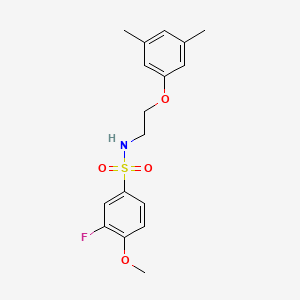
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)
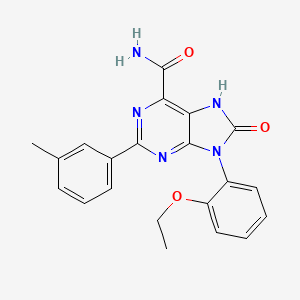
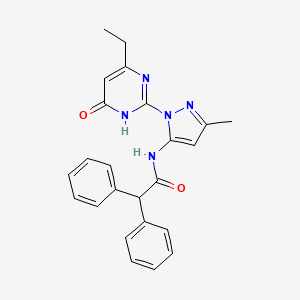
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)
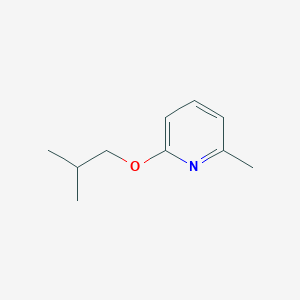
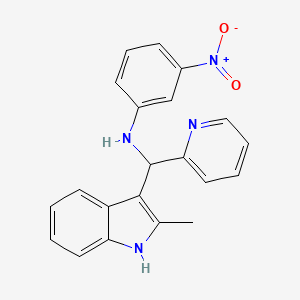
![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)

